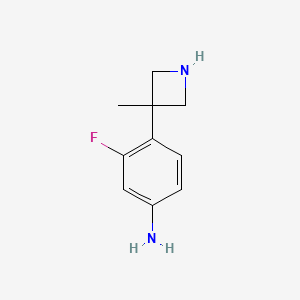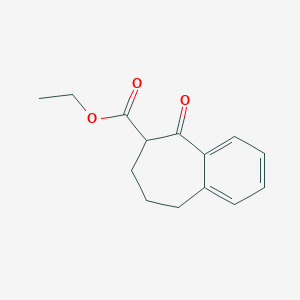
3-(Diethylamino)benzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)benzenethiol is an organic compound that belongs to the class of thiophenols It is characterized by the presence of a thiol group (-SH) attached to a thiophene ring, which is further substituted with a diethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)benzenethiol typically involves the introduction of a diethylamino group to a thiophenol derivative. One common method is the condensation reaction, where thiophenol is reacted with diethylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
3-(Diethylamino)benzenethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced forms.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates
Substitution: Various substituted thiophenol derivatives
科学研究应用
3-(Diethylamino)benzenethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Diethylamino)benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The diethylamino group may also interact with biological membranes and receptors, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
3-Diethylaminophenol: Similar structure but with a hydroxyl group instead of a thiol group.
3-Dimethylaminothiophenol: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-Diethylaminothiophenol: Similar structure but with the diethylamino group in the para position.
Uniqueness
3-(Diethylamino)benzenethiol is unique due to the combination of the thiol and diethylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
属性
分子式 |
C10H15NS |
|---|---|
分子量 |
181.30 g/mol |
IUPAC 名称 |
3-(diethylamino)benzenethiol |
InChI |
InChI=1S/C10H15NS/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3 |
InChI 键 |
ZAPMEBWMIXRJEW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=CC=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]propan-2-ol](/img/structure/B8359577.png)
![Ethyl 2-[(3-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8359578.png)


![tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate](/img/structure/B8359596.png)




![N-[5-(4-Acetyl-3-fluoro-phenyl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8359656.png)


